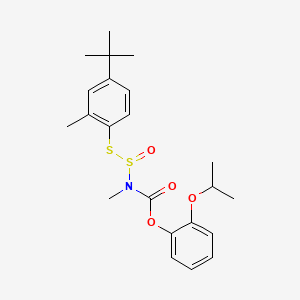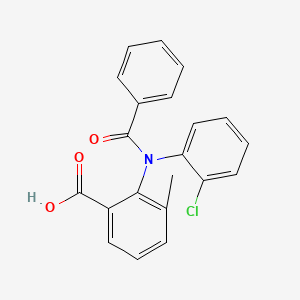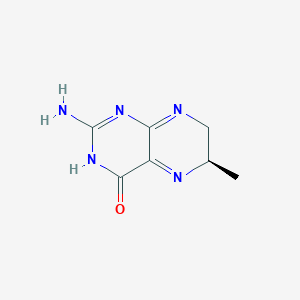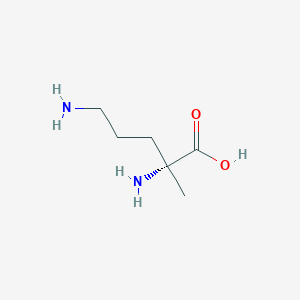![molecular formula C25H15ClN6Na2O7S2 B13803326 Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate CAS No. 85650-44-8](/img/structure/B13803326.png)
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a naphthalene ring, which is a fused pair of benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate typically involves multiple steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Triazine Ring Formation: Cyanuric chloride is reacted with aniline to form the triazine ring.
Final Coupling: The triazine derivative is then coupled with the azo compound to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring where chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The azo group can be reduced to form amines, and the compound can also undergo oxidation reactions under certain conditions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the azo and triazine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols can be used under mild conditions.
Reduction: Reducing agents such as sodium dithionite are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Major Products
Substitution: Substituted triazine derivatives.
Reduction: Corresponding amines.
Oxidation: Oxidized azo compounds.
Hydrolysis: Breakdown products of the azo and triazine rings.
Scientific Research Applications
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize products.
Biology: Employed in staining techniques for microscopy to highlight specific structures in biological tissues.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo group can participate in electron transfer reactions, while the triazine ring can form stable complexes with nucleophiles. These interactions can affect the molecular pathways and targets involved, leading to the compound’s diverse applications.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-amino-3-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-5-hydroxy-2,7-naphthalenedisulfonate
- Disodium 4-hydroxy-3-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-5-(phenylazo)naphthalene-2,7-disulfonate
Uniqueness
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both the azo and triazine groups allows for versatile reactivity and a wide range of applications, making it a valuable compound in various fields.
Properties
CAS No. |
85650-44-8 |
|---|---|
Molecular Formula |
C25H15ClN6Na2O7S2 |
Molecular Weight |
657.0 g/mol |
IUPAC Name |
disodium;5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H17ClN6O7S2.2Na/c26-24-28-23(14-7-3-1-4-8-14)29-25(30-24)27-18-13-17(40(34,35)36)11-15-12-19(41(37,38)39)21(22(33)20(15)18)32-31-16-9-5-2-6-10-16;;/h1-13,33H,(H,34,35,36)(H,37,38,39)(H,27,28,29,30);;/q;2*+1/p-2 |
InChI Key |
DULVJPMYVDGDJD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)



![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)

![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)




